Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-
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Overview
Description
Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- is an organic compound with the molecular formula C11H13ClO3 It is a derivative of propanoic acid, featuring a phenoxy group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- typically involves the reaction of 4-chloro-3,5-dimethylphenol with propanoic acid derivatives. One common method is the esterification of 4-chloro-3,5-dimethylphenol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxypropanoic acids.
Scientific Research Applications
Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The chlorine and methyl substituents influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(3,5-Dimethylphenoxy)propanoic acid
- 3-(4-Bromophenyl)propanoic acid
Uniqueness
Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- is unique due to the presence of both chlorine and methyl groups on the phenoxy ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
938374-65-3 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)propanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7-5-9(6-8(2)11(7)12)15-4-3-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
OEIJOSOCXFPJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCC(=O)O |
Origin of Product |
United States |
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